molecular formula C18H16N2O2 B1459633 Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626923-39-4

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-

Cat. No.: B1459633
CAS No.: 1626923-39-4
M. Wt: 292.3 g/mol
InChI Key: VUSRWZGYIUXZNO-UHFFFAOYSA-N
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Description

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is a derivative compound of Atenolol , a cardioselective β-adrenergic blocker . This suggests that its primary targets are likely to be β-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.

Biochemical Analysis

Biochemical Properties

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been observed to bind with enzymes such as cytochrome P450, influencing its catalytic activity. Additionally, it interacts with proteins involved in signal transduction pathways, modulating their function and thereby affecting downstream biochemical processes .

Cellular Effects

The effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- on various cell types are profound. In particular, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential in modulating cellular functions and its relevance in therapeutic research.

Molecular Mechanism

At the molecular level, Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- exerts its effects through binding interactions with biomolecules. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can activate transcription factors, leading to changes in gene expression. These molecular interactions underscore the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing specific cellular functions. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic applications .

Metabolic Pathways

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential impact on cellular function .

Transport and Distribution

The transport and distribution of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. Additionally, the compound’s distribution within tissues can influence its overall efficacy and potential therapeutic applications .

Subcellular Localization

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .

Properties

IUPAC Name

2-(2-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)10-18(21)20-16-8-6-14(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSRWZGYIUXZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.